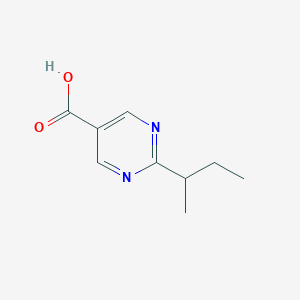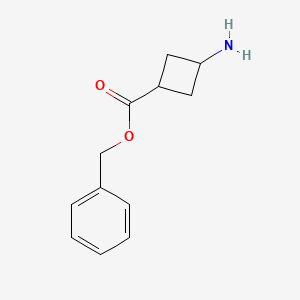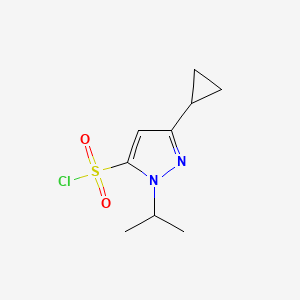
4-Bromo-2-methyl-6-(N-propyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methyl-6-(N-propyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromine atom at the 4-position, a methyl group at the 2-position, and a propyl group attached to the nitrogen at the 6-position. These structural modifications impart unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(N-propyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-methylpyrimidine with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
化学反応の分析
Types of Reactions
4-Bromo-2-methyl-6-(N-propyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) is common.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include dihydropyrimidines and other reduced forms of the compound.
科学的研究の応用
4-Bromo-2-methyl-6-(N-propyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
作用機序
The mechanism of action of 4-Bromo-2-methyl-6-(N-propyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and other functional groups can form covalent or non-covalent interactions with these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved vary depending on the specific context and application.
類似化合物との比較
Similar Compounds
2-Bromo-4-methyl-6-(N-propyl)pyrimidine: Similar structure but with bromine and methyl groups swapped.
4-Chloro-2-methyl-6-(N-propyl)pyrimidine: Chlorine atom instead of bromine at the 4-position.
4-Bromo-2-ethyl-6-(N-propyl)pyrimidine: Ethyl group instead of methyl at the 2-position.
Uniqueness
4-Bromo-2-methyl-6-(N-propyl)pyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 4-position makes it particularly suitable for substitution reactions, allowing for the introduction of various functional groups. Its unique structure also contributes to its potential as a versatile scaffold in drug development and other scientific research applications.
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
4-bromo-2-methyl-6-propylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-3-4-7-5-8(9)11-6(2)10-7/h5H,3-4H2,1-2H3 |
InChIキー |
AJHIBHNVDVZURK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=NC(=N1)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


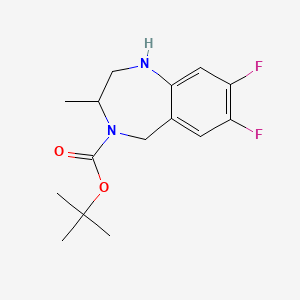
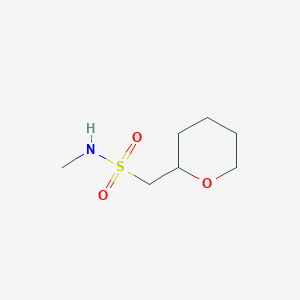
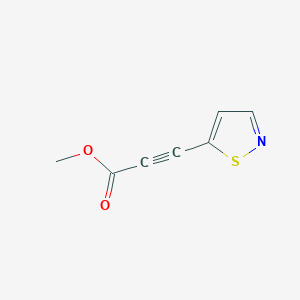
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
![tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)
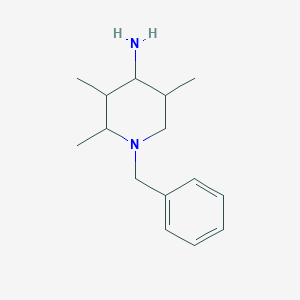
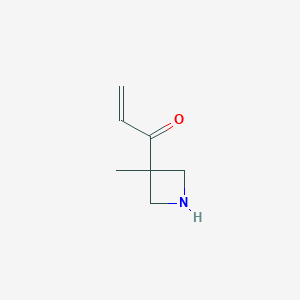
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
methanol](/img/structure/B13177395.png)
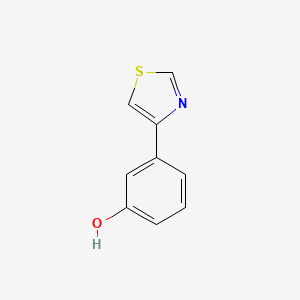
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
